molecular formula C23H38O B058100 Teprenona CAS No. 3796-63-2

Teprenona

Número de catálogo: B058100
Número CAS: 3796-63-2
Peso molecular: 330.5 g/mol
Clave InChI: HUCXKZBETONXFO-NJFMWZAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Neuroprotection in Alzheimer's Disease

Teprenone has been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled study assessed the efficacy of teprenone in patients with mild to moderate AD. The study found that while cognitive assessment scores did not differ significantly between groups, there was a notable improvement in Mini-Mental State Examination (MMSE) scores among patients receiving teprenone, especially those with mild medial temporal atrophy. This suggests that teprenone may be beneficial when administered early in the disease progression .

Key Findings:

  • Study Design: Randomized, double-blind, placebo-controlled
  • Participants: Patients with mild to moderate AD
  • Outcome: Significant improvement in MMSE scores (p = 0.044) for teprenone group compared to placebo .

Gastrointestinal Protection

Teprenone's primary application remains in gastroenterology, where it is used to protect the gastric mucosa and promote recovery from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). A systematic review and meta-analysis demonstrated that teprenone significantly reduces gastrointestinal symptoms associated with NSAID use, thereby highlighting its role as a preventive agent against NSAID-induced gastrointestinal injury .

Key Findings:

  • Efficacy: Statistically significant reduction of GI symptoms in patients on teprenone compared to control groups.
  • Mechanism: Teprenone enhances mucosal defense mechanisms and promotes healing processes .

Combination Therapy for Chronic Atrophic Gastritis

Recent studies have explored the effects of combining teprenone with traditional herbal remedies such as Xiaochaihu decoction for treating chronic atrophic gastritis (CAG). A clinical trial involving 198 patients indicated that the combination therapy improved peripheral blood T lymphocyte levels and reduced cyclooxygenase-2 (COX-2) expression in gastric mucosa more effectively than teprenone alone. This suggests that teprenone may enhance the therapeutic effects of conventional treatments through immunomodulatory actions .

Key Findings:

  • Combination Therapy: Teprenone + Xiaochaihu decoction
  • Results: Enhanced T lymphocyte counts and decreased COX-2 levels (p < 0.001) compared to control .

Cryopreservation Applications

Teprenone has also been investigated for its role in cryopreservation protocols. It has been shown to induce heat shock proteins that protect cells during freezing processes. This application is particularly relevant in reproductive medicine where ovarian tissues are preserved for future use .

Key Findings:

  • Function: Induces heat shock proteins that protect cells during cryopreservation.
  • Application: Used in protocols for preserving ovarian tissues .

Efficacy of Teprenone in Clinical Studies

Study ReferenceConditionTreatment GroupOutcome MeasuresKey Results
Alzheimer's DiseaseTeprenone + DonepezilMMSE ScoresImprovement (p = 0.044)
NSAID-Induced GI InjuryTeprenone vs ControlGI Symptom ReductionStatistically significant
Chronic Atrophic GastritisTeprenone + Xiaochaihu decoctionT Lymphocyte Levels & COX-2 ExpressionHigher effectiveness (p < 0.001)
CryopreservationTeprenone pretreatmentCell Viability Post-CryopreservationEnhanced cell protection

Mecanismo De Acción

La teprenona actúa como agente mucorregulador gástrico al promover la biosíntesis de glucoproteínas poliméricas y fosfolípidos en la mucosa gástrica. Esto mejora la función de defensa de la mucosa y ayuda en la cicatrización de las lesiones gástricas. La this compound aumenta la cantidad de moco gástrico en el área lesionada sin afectar las funciones fisiológicas como la secreción de jugo gástrico .

Análisis Bioquímico

Biochemical Properties

Teprenone interacts with various enzymes and proteins to exert its effects. It enhances the biosynthesis of glycolipids in microsomes of gastric mucosal cells . This involves increasing the number of important macromolecule proteins and phospholipids as a defense factor in gastric mucosa and gastric mucus .

Cellular Effects

Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury .

Molecular Mechanism

Teprenone’s protective effect may be partially derived from heat shock protein 70 (HSP70) induction in gastric mucosal cells . It enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Temporal Effects in Laboratory Settings

Acute hypoxia and reoxygenation cause the expression levels of oxidative stress and apoptosis-related factors in the stomach and intestine to increase first and then decrease within 0–48 h . A total of 400-mg/kg treatment of teprenone can protect stomach and intestinal tissues to a certain extent .

Dosage Effects in Animal Models

The protective effect of teprenone on intestinal stress was investigated in Lateolabrax maculatus, an important economic fish species in southern China . The study found that a 400-mg/kg treatment of teprenone can effectively protect oxidative stress and apoptosis within 0–48 h after acute hypoxia and reoxygenation and enhance non-specific immunity .

Metabolic Pathways

It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La teprenona se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de (2E, 6E)-farnesol como material de partida. La síntesis se realiza a través de cinco reacciones secuenciales:

Otro método implica la reacción de geranilgeranio con acetona y diisopropilamida de litio en presencia de yoduro cuproso para sintetizar la this compound totalmente trans .

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica el uso de cromatografía de fluidos subcríticos para la separación de sus isómeros estructurales (mono-cis y totalmente trans). Este método proporciona mejor resolución y tiempo de ejecución en comparación con métodos convencionales como la cromatografía de gases y la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

La teprenona experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La this compound se puede oxidar para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

    Sustitución: La this compound puede sufrir reacciones de sustitución con varios reactivos.

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de sulfuryl, sal sódica del éster de ácido acetoacético, haluro de vinilmagnesio y éster alquilo acetoacetato . Los principales productos formados a partir de estas reacciones incluyen diferentes isómeros y derivados de la this compound.

Comparación Con Compuestos Similares

La teprenona es única en comparación con otros compuestos similares debido a su mecanismo de acción específico y su capacidad para mejorar la biosíntesis de proteínas macromoleculares importantes y fosfolípidos en la mucosa gástrica. Los compuestos similares incluyen:

La this compound destaca por su aplicación específica en el tratamiento de úlceras gástricas y su mecanismo de acción único.

Actividad Biológica

Teprenone, also known as geranylgeranylacetone (GGA), is a synthetic compound primarily recognized for its gastroprotective properties. This article explores its biological activities through various studies, focusing on its effects on gastric mucosal protection, antibacterial activity, and potential therapeutic applications.

Overview of Teprenone

Teprenone is classified as an anti-ulcer agent and has been studied extensively for its protective effects against gastric mucosal injuries. It is particularly noted for its ability to prevent damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) and stress-related gastric lesions.

Teprenone exhibits several biological activities, including:

  • Gastroprotection : It enhances gastric mucus production, inhibits neutrophil infiltration, and maintains nitric oxide synthase (NOS) activity in the gastric mucosa, which is crucial for protecting the gastric lining from damage.
  • Antibacterial Activity : Teprenone has demonstrated significant antibacterial effects against various pathogens, notably Staphylococcus aureus.
  • Anti-inflammatory Effects : It reduces inflammatory responses in the gastric mucosa, contributing to its protective role against ulcer formation.

Clinical Studies

  • NSAID-Induced Gastric Injury :
    • A meta-analysis involving seven randomized controlled trials (RCTs) indicated that teprenone significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The relative risk (RR) of developing ulcers was found to be 0.37 (95% CI: 0.17–0.18), indicating a 63% reduction in ulcer incidence at 12 weeks compared to controls .
  • Stress-Induced Gastric Lesions :
    • In animal studies, teprenone demonstrated protective effects against water immersion restraint (WIR) stress-induced gastric mucosal lesions by inhibiting neutrophil infiltration and preserving gastric mucus synthesis .

Data Table: Summary of Clinical Trials on Teprenone for Gastroprotection

Study ReferencePopulationDosageOutcome MeasureResult
Chitapanarux et al.Aspirin-naïve patients50 mg thrice dailyIncidence of GI ulcersRR 0.37 at 12 weeks
Zhao et al.Patients on long-term NSAIDs50 mg thrice dailyGI symptomsSignificant reduction at 6 months
Takeuchi et al.Patients requiring low-dose aspirin50 mg thrice dailyModified Lanza ScoreBetter reduction with famotidine

Antibacterial Activity

Teprenone has shown promising antibacterial properties:

  • In a study comparing teprenone with other diterpenes, it was found that teprenone effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 μg/ml .
  • The bactericidal effect was observed to be dose-dependent, with significant reductions in viable cell counts over time.

Data Table: Antibacterial Efficacy of Teprenone Against S. aureus

Concentration (μg/ml)Viable Cell Count Reduction (%)
120%
550%
1070%
80>90%

Potential Applications in Alzheimer's Disease

Recent studies have explored teprenone's potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). A randomized controlled trial indicated that teprenone may have cognitive benefits, although further research is needed to establish its efficacy conclusively .

Propiedades

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166719
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3796-63-2, 6809-52-5
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3796-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraprenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAPRENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teprenone
Reactant of Route 2
Reactant of Route 2
Teprenone
Reactant of Route 3
Reactant of Route 3
Teprenone
Reactant of Route 4
Reactant of Route 4
Teprenone
Reactant of Route 5
Reactant of Route 5
Teprenone
Reactant of Route 6
Reactant of Route 6
Teprenone
Customer
Q & A

Q1: How does teprenone protect the gastric mucosa?

A1: Teprenone exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, teprenone inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]

Q2: Does teprenone affect nitric oxide synthase (NOS) activity in the gastric mucosa?

A2: Yes, research suggests that teprenone can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to teprenone's protective effects. []

Q3: How does teprenone impact the gut microbiota in ulcerative colitis models?

A3: In a study using a TNBS-induced ulcerative colitis rat model, teprenone demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.

Q4: What is the molecular formula and weight of teprenone?

A4: Teprenone has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Q5: Is there information available on the material compatibility and stability of teprenone?

A5: The provided research articles primarily focus on the biological effects and clinical applications of teprenone. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.

Q6: Does teprenone exhibit any catalytic properties?

A6: The provided research does not indicate any catalytic properties of teprenone. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.

Q7: Have any computational studies been conducted on teprenone?

A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.

Q8: How do structural modifications of teprenone affect its activity?

A8: Studies comparing teprenone with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but teprenone appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of teprenone is crucial for its optimal activity.

Q9: What is known about the stability and formulation of teprenone?

A9: The provided research does not delve into the specific details regarding the stability of teprenone under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.

Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding teprenone?

A10: The research primarily focuses on the therapeutic aspects of teprenone. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.

Q11: How is teprenone absorbed, distributed, metabolized, and excreted (ADME)?

A11: While the provided research does not elaborate on the detailed ADME profile of teprenone, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.

Q12: Has teprenone shown efficacy in animal models of gastric ulcers?

A12: Yes, teprenone has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.

Q13: What is the evidence from clinical trials regarding teprenone's efficacy in treating gastric ulcers?

A13: Clinical trials have shown that teprenone, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]

Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for teprenone?

A14: Research suggests that teprenone might have potential benefits in other areas:

  • Alzheimer's disease: A randomized controlled trial indicated that teprenone might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []
  • Hearing loss: Teprenone has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.